4-Chloro-2-ethyl-1,3-benzothiazol-6-amine
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Overview
Description
4-Chloro-2-ethyl-1,3-benzothiazol-6-amine is a heterocyclic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-ethyl-1,3-benzothiazol-6-amine can be achieved through several synthetic pathways. One common method involves the condensation of 2-aminobenzenethiol with chloroacetaldehyde under acidic conditions, followed by cyclization to form the benzothiazole ring . Another approach includes the use of microwave irradiation to facilitate the reaction, which significantly reduces the reaction time and increases the yield .
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs one-pot multicomponent reactions, which are efficient and cost-effective. These methods utilize commercially available reagents and adhere to green chemistry principles, minimizing the use of toxic solvents and reducing the formation of byproducts .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-ethyl-1,3-benzothiazol-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various substituted benzothiazoles, which can exhibit different biological activities and properties .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-2-ethyl-1,3-benzothiazol-6-amine involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits enzymes such as dihydroorotase and DNA gyrase, disrupting essential bacterial processes . In anti-tubercular applications, it targets the enzyme DprE1, which is crucial for the biosynthesis of the mycobacterial cell wall .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: Another benzothiazole derivative with similar biological activities.
6-Chlorobenzo[d]thiazol-2-ylhydrazine carboxamide: Known for its anti-inflammatory and analgesic properties.
2-Mercaptobenzothiazole: Widely used in the rubber industry as a vulcanization accelerator.
Uniqueness
4-Chloro-2-ethyl-1,3-benzothiazol-6-amine stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. Its chlorine and ethyl groups contribute to its enhanced antimicrobial and anti-tubercular activities compared to other benzothiazole derivatives .
Properties
CAS No. |
83386-04-3 |
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Molecular Formula |
C9H9ClN2S |
Molecular Weight |
212.70 g/mol |
IUPAC Name |
4-chloro-2-ethyl-1,3-benzothiazol-6-amine |
InChI |
InChI=1S/C9H9ClN2S/c1-2-8-12-9-6(10)3-5(11)4-7(9)13-8/h3-4H,2,11H2,1H3 |
InChI Key |
WPLYLORXXDHHLO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(S1)C=C(C=C2Cl)N |
Origin of Product |
United States |
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